molecular formula C5H13ClN2 B1252340 N-methylpiperazine hydrochloride

N-methylpiperazine hydrochloride

Cat. No.: B1252340
M. Wt: 136.62 g/mol
InChI Key: QUMRLXXCRQWODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylpiperazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

1-methylpiperazine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c1-7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H

InChI Key

QUMRLXXCRQWODL-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1.Cl

Synonyms

1-methylpiperazine
1-methylpiperazine dihydrochloride
1-methylpiperazine hydrochloride
1-methylpiperazine monohydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.9 g of 4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one, 21 g of N-methylpiperazine and 70 ml of dioxane are stirred at 80° C. for 1 hour, and the obtained solution is concentrated to dryness in vacuo. 150 ml of isopropanol and 40 ml of water are added to the resulting residue, and 25 ml of concentrated hydrochloric acid are then added dropwise; the thus prepared mixture is cooled in an ice-bath, and 9,10-dihydro-4-[(4-methylpiperazin-1-yl)acetyl]-4H-thieno[3,4-b][1,5]benzodiazepin-10-one dihydrochloride is obtained as a mixture with N-methylpiperazine hydrochloride. The hydrochlorides are dissolved in water and chloroform; the pH is adjusted to 8.2 with 2 N sodium hydroxide solution; the aqueous phase is extracted exhaustively by shaking it with chloroform, and the organic solution is dried and concentrated to dryness in vacuo. 16 g of 9,10-dihydro-4-[(4-methylpiperazin-1-yl)acetyl]-4H-thieno[3,4 -b][1,5]benzodiazepin-10-one, m. 177° to 178° C. (from acetone), are thus obtained.
Name
4-chloroacetyl-9,10-dihydro-4H-thieno[3,4-b][1,5]benzodiazepin-10-one
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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